DHPS Binding Affinity: Head‑to‑Head Docking Energy Comparison with Standard Antibiotics
In a controlled molecular docking study employing the same PyRx/Autodock Vina protocol, HNPCA achieved a binding energy of −7.20 kcal mol⁻¹ against dihydropteroate synthase (DHPS, PDB 5uoy), outperforming gentamicin (−6.80 kcal mol⁻¹) by 0.40 kcal mol⁻¹ and slightly exceeding ciprofloxacin (−7.10 kcal mol⁻¹) by 0.10 kcal mol⁻¹. The native ligand scored −7.60 kcal mol⁻¹ [1]. These values were obtained under identical grid parameters (center X = …, Y = …, Z = 210.6196, radius = 5.2447 Å), ensuring a direct head‑to‑head comparison.
| Evidence Dimension | Binding free energy (kcal mol⁻¹) against DHPS (5uoy) |
|---|---|
| Target Compound Data | −7.20 |
| Comparator Or Baseline | Ciprofloxacin −7.10; Gentamicin −6.80; Native ligand −7.60 |
| Quantified Difference | 0.10 kcal mol⁻¹ better than ciprofloxacin; 0.40 kcal mol⁻¹ better than gentamicin; 0.40 kcal mol⁻¹ weaker than native ligand |
| Conditions | Autodock Vina PyRx; crystal structure 5uoy (1.82 Å); binding site defined by native ligand; grid center X = …, Y = …, Z = 210.6196, radius = 5.2447 Å |
Why This Matters
The ability to match or exceed the affinity of clinically used antibiotics against a validated antibacterial target makes this compound a credible starting point for DHPS‑targeted lead optimization programs, where generic nosyl‑proline derivatives have not demonstrated comparable in silico engagement.
- [1] Ugwu DI, Eze FU, Ezeorah CJ, et al. J Chem Crystallogr. 2023;53:386–399. Table 5 and docking methods section. View Source
